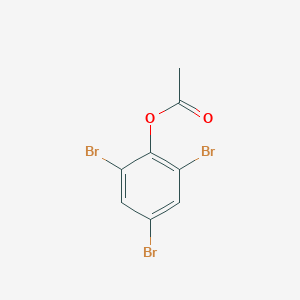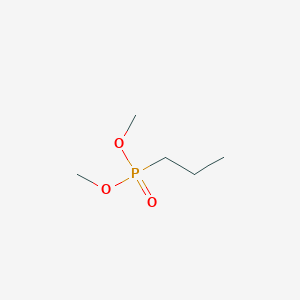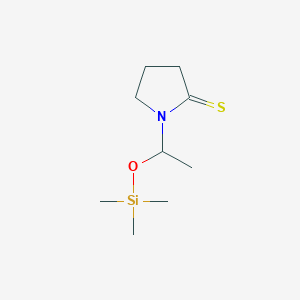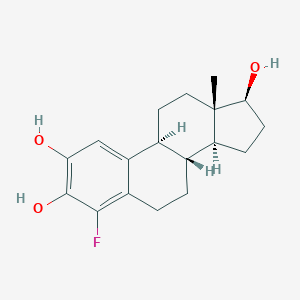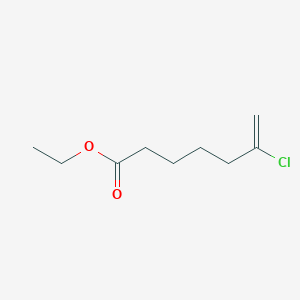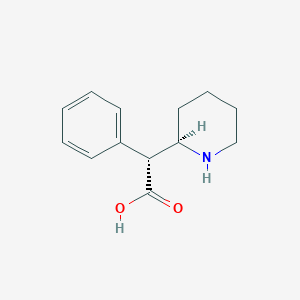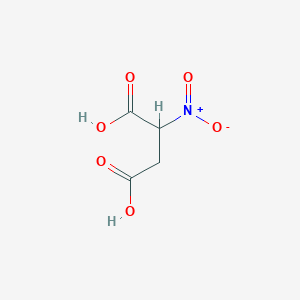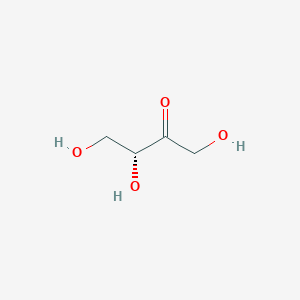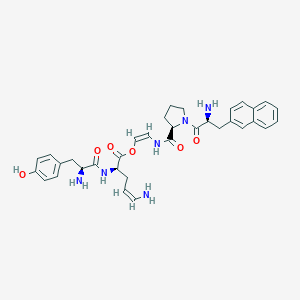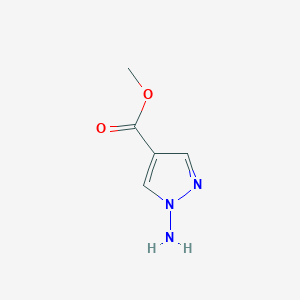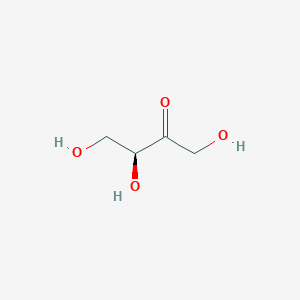![molecular formula C9H16N2O2 B118328 N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide CAS No. 144760-72-5](/img/structure/B118328.png)
N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic compound that was developed in Russia in the 1990s. It has been shown to improve cognitive function, memory, and learning ability in both animal and human studies.
Mechanism of Action
Noopept is believed to work by increasing the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons. BDNF is known to play a crucial role in synaptic plasticity, learning, and memory. Noopept has also been shown to modulate the activity of glutamate receptors, which are involved in the transmission of nerve impulses in the brain.
Biochemical and Physiological Effects:
Noopept has been shown to improve cognitive function, memory, and learning ability in both animal and human studies. It has also been found to have neuroprotective effects and may help to prevent damage to neurons caused by oxidative stress and inflammation. Noopept has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory. It has also been found to increase the levels of dopamine, a neurotransmitter that is involved in motivation and reward.
Advantages and Limitations for Lab Experiments
Noopept is a relatively safe compound and has been found to have few side effects. It is also relatively easy to synthesize and can be scaled up for commercial production. However, Noopept is still a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. In addition, the effects of Noopept may vary depending on the individual, and more research is needed to determine the optimal dosage and duration of treatment.
Future Directions
There are several future directions for research on Noopept. One area of research could focus on the development of more potent and selective analogs of Noopept. Another area of research could focus on the use of Noopept in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, more research is needed to determine the long-term effects of Noopept and its potential for abuse.
Conclusion:
N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide, or Noopept, is a synthetic nootropic compound that has been shown to improve cognitive function, memory, and learning ability in both animal and human studies. It works by increasing the levels of brain-derived neurotrophic factor (BDNF) and modulating the activity of glutamate receptors. Noopept has neuroprotective effects and may help to prevent damage to neurons caused by oxidative stress and inflammation. While Noopept is a relatively safe compound, more research is needed to fully understand its mechanism of action and potential side effects. There are several future directions for research on Noopept, including the development of more potent and selective analogs and the use of Noopept in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of Noopept involves the reaction of phenylacetic acid with proline in the presence of thionyl chloride to form N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamideylproline methyl ester. This compound is then reacted with glycine ethyl ester to form Noopept. The synthesis method is relatively simple and can be scaled up for commercial production.
Scientific Research Applications
Noopept has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory and learning ability in both animal and human studies. In a study conducted on rats, Noopept was found to increase the density of dendritic spines, which are the tiny protrusions on neurons that facilitate communication between them. This suggests that Noopept may enhance synaptic plasticity, which is crucial for learning and memory.
properties
CAS RN |
144760-72-5 |
|---|---|
Product Name |
N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide |
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
N-(2-oxo-2-piperidin-1-ylethyl)acetamide |
InChI |
InChI=1S/C9H16N2O2/c1-8(12)10-7-9(13)11-5-3-2-4-6-11/h2-7H2,1H3,(H,10,12) |
InChI Key |
QVFMZTKZSGASLV-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC(=O)N1CCCCC1 |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCCC1 |
synonyms |
Acetamide, N-[2-oxo-2-(1-piperidinyl)ethyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




